N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide
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Overview
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the chromene moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may modulate these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoyl-1-benzofuran-3-yl)-2-(2-thienyl)-4-quinolinecarboxamide
- N-(2-carbamoyl-1-benzofuran-3-yl)-N’-(2,6-difluorobenzyl)ethanediamide
Uniqueness
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide is unique due to its specific combination of benzofuran and chromene structures, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c20-18(23)17-16(11-6-2-4-8-14(11)26-17)21-19(24)15-9-12(22)10-5-1-3-7-13(10)25-15/h1-9H,(H2,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWPTHPVKRCAQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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